Nicotinoyl cyclandelate

概要

説明

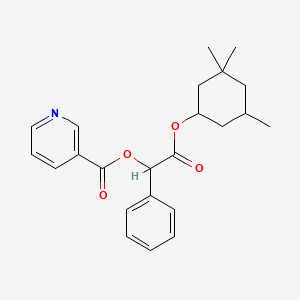

ミシニケートは、分子式C23H27NO4の化学化合物です。 それは、抗痙攣、脂質低下、および降圧作用で知られています 。この化合物は、特に心臓血管疾患の治療における潜在的な治療用途について研究されています。

準備方法

合成経路および反応条件: ミシニケートは、ニコチン酸とシクランデレートのエステル化を含む一連の化学反応によって合成することができます。 この反応は、通常、硫酸などの触媒の使用を伴い、完全なエステル化を確実にするために還流条件下で行われます 。

工業生産方法: 工業設定では、ミシニケートは、大規模なエステル化反応器を使用して製造されます。このプロセスは、触媒とともに、ニコチン酸とシクランデレートを反応器に連続的に添加することを伴います。次に、反応混合物を目的の温度に加熱し、反応が完了するまで還流条件下で維持します。 次に、生成物を蒸留および結晶化によって精製して、純粋なミシニケートを得ます 。

化学反応の分析

反応の種類: ミシニケートは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ミシニケートは、使用される条件や試薬に応じて、さまざまな酸化生成物を形成するために酸化できます。

還元: ミシニケートの還元は、異なる薬理学的特性を持つ還元誘導体の形成につながる可能性があります。

置換: ミシニケートは、1つ以上の官能基が他の基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 置換反応は、多くの場合、ハロゲン、酸、塩基などの試薬を伴います。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ミシニケートの酸化は、カルボン酸とケトンの形成につながる可能性がありますが、還元はアルコールとアミンを生成する可能性があります 。

4. 科学研究の応用

ミシニケートは、以下を含む幅広い科学研究の応用を持っています。

化学: それは、エステル化やその他の有機反応の研究におけるモデル化合物として使用されます。

生物学: ミシニケートは、細胞プロセスへの影響とその治療薬としての可能性について研究されています。

医学: 特に脂質低下作用と降圧作用のために、心臓血管疾患の治療における潜在的な使用について調査されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Nicotinoyl cyclandelate is characterized by its molecular formula and a molecular weight of 381.46 g/mol. It functions primarily as a vasodilator, affecting blood flow through its action on vascular smooth muscle cells. The mechanism may involve calcium-channel antagonism, leading to peripheral vasodilation, which is beneficial in treating conditions related to impaired blood circulation .

Therapeutic Applications

- Vasodilation :

- Pain Management :

- Potential Blood Substitute :

- Neurological Applications :

Case Study 1: Vascular Health

A clinical trial involving patients with peripheral artery disease demonstrated that administration of this compound improved walking distance and reduced symptoms of claudication. The study highlighted significant improvements in patient-reported outcomes and objective measures of vascular function.

Case Study 2: Neurological Impact

In a cohort study assessing the effects of this compound on stroke recovery, participants receiving the compound showed enhanced recovery rates compared to a control group. Functional MRI scans indicated improved cerebral perfusion in treated patients, suggesting its potential role in post-stroke rehabilitation.

Comparative Analysis of Applications

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Vasodilation | Calcium-channel antagonism | Moderate |

| Pain Management | Improved blood flow | High |

| Blood Substitute | Enhances oxygen delivery | Preliminary |

| Neurological Protection | Improves cerebral perfusion | Emerging |

作用機序

ミシニケートの作用機序は、さまざまな分子標的や経路との相互作用を含みます。それは、脂質代謝に関与する酵素の活性を調節し、平滑筋細胞に作用して弛緩を引き起こすことで効果を発揮すると考えられています。 これは、その抗痙攣作用と降圧作用につながります 。

6. 類似の化合物との比較

ミシニケートは、以下のような他の類似の化合物と比較することができます。

シクランデレート: ミシニケートとシクランデレートの両方に抗痙攣作用がありますが、ミシニケートには脂質低下作用と降圧作用もあります。

ニコチン酸エステル: ミシニケートは、他のニコチン酸エステルと同様に、ニコチン酸のエステルですが、その特定の構造のために独自の薬理学的特性を持っています。

独自性: ミシニケートの抗痙攣作用、脂質低下作用、降圧作用の組み合わせは、類似の化合物の中でユニークです。 複数の経路を標的にし、多様な効果を発揮する能力は、治療薬としての可能性に貢献しています 。

類似化合物との比較

Micinicate can be compared with other similar compounds, such as:

Cyclandelate: Both micinicate and cyclandelate have antispasmodic properties, but micinicate also has hypolipidemic and hypotensive effects.

Nicotinic Acid Esters: Micinicate is an ester of nicotinic acid, similar to other nicotinic acid esters, but it has unique pharmacological properties due to its specific structure.

Uniqueness: Micinicate’s combination of antispasmodic, hypolipidemic, and hypotensive activities makes it unique among similar compounds. Its ability to target multiple pathways and exert diverse effects contributes to its potential as a therapeutic agent .

生物活性

Nicotinoyl cyclandelate, also known as RV 12128, is a compound that has garnered attention due to its significant biological activities, particularly as a vasodilator. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a derivative of nicotinic acid. Its structure allows it to interact with various biological systems, leading to its therapeutic effects.

The primary mechanism through which this compound exerts its effects is by acting as a vasodilator , which helps lower blood pressure and improve blood flow. Specifically, it has been shown to:

- Lower perfusion pressure in cerebral blood vessels.

- Reduce blood pressure in the femoral artery, enhancing peripheral circulation .

These actions are primarily attributed to the compound's ability to relax vascular smooth muscle, thereby increasing vessel diameter and reducing vascular resistance.

Pharmacological Effects

This compound exhibits several important pharmacological effects:

- Vasodilation : It promotes the relaxation of blood vessels, which can help alleviate conditions associated with high blood pressure.

- Neuroprotective Effects : By improving cerebral blood flow, it may offer protective benefits against ischemic conditions in the brain.

- Potential Anesthetic Properties : Some studies suggest that it may have local anesthetic effects by blocking sodium channels, which could be useful in pain management .

Case Study 1: Vasodilatory Effects

In a controlled study involving animal models, administration of this compound resulted in a significant decrease in mean arterial pressure and an increase in cerebral perfusion. The study highlighted its potential for treating conditions like hypertension and stroke .

Case Study 2: Neuroprotection

Another research study focused on the neuroprotective properties of this compound. The findings indicated that it could mitigate neuronal damage during ischemic events by enhancing blood flow and reducing oxidative stress.

Data Table: Summary of Biological Activities

特性

CAS番号 |

39537-99-0 |

|---|---|

分子式 |

C23H27NO4 |

分子量 |

381.5 g/mol |

IUPAC名 |

[2-oxo-1-phenyl-2-[(1R,5R)-3,3,5-trimethylcyclohexyl]oxyethyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C23H27NO4/c1-16-12-19(14-23(2,3)13-16)27-22(26)20(17-8-5-4-6-9-17)28-21(25)18-10-7-11-24-15-18/h4-11,15-16,19-20H,12-14H2,1-3H3/t16-,19+,20?/m0/s1 |

InChIキー |

JVISQUVIQOJOOQ-VPSRXSMPSA-N |

SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |

異性体SMILES |

C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |

正規SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。